molecular formula C16H10ClFOS B3014847 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one CAS No. 900019-22-9

6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one

Cat. No.: B3014847
CAS No.: 900019-22-9
M. Wt: 304.76
InChI Key: AYQXGBKWEVKRBB-YRNVUSSQSA-N
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Description

The compound “6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one” is a chemical with the molecular formula C16H10ClFOS . It has several synonyms, including (3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one .


Molecular Structure Analysis

The compound has a complex structure that includes a thiochromenone ring, a fluorophenyl group, and a chloro group . The exact three-dimensional structure would need to be determined through methods such as X-ray crystallography .


Physical and Chemical Properties Analysis

This compound has a molar mass of 304.77 g/mol . It has a predicted density of 1.409±0.06 g/cm3 and a predicted boiling point of 468.5±45.0 °C .

Scientific Research Applications

Synthesis and Structural Properties

  • 6-chloro-3-[(Z)-(4-fluorophenyl)methylidene]-2H-thiochromen-4-one is related to compounds used in the synthesis of anticancer drugs. For instance, similar compounds with chloro and fluoro substituents have been synthesized for their potential biological activities, particularly as intermediates in anticancer drug development (Jianqing Zhang et al., 2019).
  • The compound's structural analogs have been studied for their crystal structures. These studies provide insights into molecular interactions, such as hydrogen bonding and π–π stacking, which are important for understanding the compound's chemical behavior (C. T. Pham et al., 2019).

Antimicrobial Activity

  • Derivatives of similar structural frameworks have been tested for antimicrobial activities. For example, some 6H-thiochromeno[4,3-b]quinoline derivatives show significant activity against certain pathogens, suggesting potential antimicrobial applications (Ge Wang et al., 2010).

Chemical Synthesis Techniques

  • Advanced synthesis techniques for such compounds include regioselective synthesis methods. These methods are crucial for creating complex molecules with specific structural features, which can be important for their biological activity (K. Majumdar et al., 2003).
  • In another study, specific synthesis methods were used to create compounds with chloro and fluoro substituents, providing valuable methodologies for producing similar compounds (B. Mayes et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the context in which the compound is used, such as in a biological or chemical process .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, structure, and potential applications. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its large-scale production .

Properties

IUPAC Name

(3Z)-6-chloro-3-[(4-fluorophenyl)methylidene]thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFOS/c17-12-3-6-15-14(8-12)16(19)11(9-20-15)7-10-1-4-13(18)5-2-10/h1-8H,9H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQXGBKWEVKRBB-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=C(S1)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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